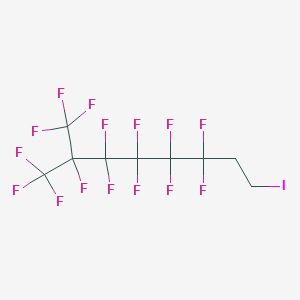

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluorinated compounds is often complex due to the reactivity of fluorine. For instance, the synthesis of dodecamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane was achieved through a multi-step process involving silylation, yielding a compound with a slightly distorted bicyclo[2.2.2]octane skeleton . Similarly, the synthesis of 1,4-difluoro-1,4-diazoniabicyclo[2.2.2]octane salts involved direct fluorination of Lewis acid adducts . These methods suggest that the synthesis of the compound may also involve multi-step reactions, possibly including direct fluorination or other fluorination techniques.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be quite distinct due to the presence of fluorine atoms. For example, the structure of dodecamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane was found to be slightly distorted from an ideal bicyclo[2.2.2]octane skeleton . The crystal structure of 1,5-dithioniabicyclo[3.3.0]octane bis(trifluoromethanesulfonate) revealed strong S···O interactions and a distorted chair-chair conformation of the eight-membered ring . These findings indicate that the molecular structure of "1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane" would likely exhibit unique characteristics due to the influence of fluorine atoms on the molecular geometry.

Chemical Reactions Analysis

The reactivity of fluorinated compounds can lead to a variety of chemical reactions. For instance, the formation of a perfluorocarbanion from 1H-tridecafluorobicyclo[2.2.2]octane was demonstrated by isotopic exchange, and the stability of the resulting perfluoro alkyl lithium compound was noted . These examples suggest that the compound "1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane" may also participate in unique chemical reactions, potentially involving the formation of carbanions or other intermediates due to the presence of highly electronegative fluorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine. For example, the compounds discussed in the papers exhibit unique UV spectra , and strong interactions between cations and anions in the crystal structure . These properties suggest that "1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-8-iodo-2-(trifluoromethyl)octane" would also have distinctive physical and chemical properties, such as high stability, reactivity, and possibly unique spectroscopic characteristics due to the fluorine atoms' effects on the compound's electronic structure.

Scientific Research Applications

Environmental Monitoring and Effects

A review on the environmental and biomonitoring of emerging fluoroalkylether substances, such as F-53B, Gen-X, ADONA, and other PFAS, highlights their persistent, bioaccumulative, and toxic properties. This work emphasizes the necessity of understanding the environmental fate and effects of these substances, comparing them to legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). It also discusses advances in non-target screening using high-resolution mass spectrometry for identifying novel PFAS in the environment (Munoz et al., 2019).

Alternative Fuel Research

Research into replacing leaded aviation gasoline (AVGAS) with alternative fuels to reduce or eliminate tetraethyl lead (TEL) addresses environmental and health concerns associated with lead emissions. This study provides a comprehensive review of alternative fuel initiatives around the globe, contributing to a better understanding of AVGAS replacement fuels and their potential environmental benefits (Thanikasalam et al., 2018).

Combustion Product Risk Assessment

The use of Methylcyclopentadienyl manganese tricarbonyl (MMT) as an octane enhancer in Canadian gasoline since 1976 led to concerns over the neurotoxicity of manganese oxides produced on combustion. A risk assessment study reviewed epidemiological studies of occupational exposure to respirable manganese and concluded that, based on ambient levels of PM2.5 and PM10 manganese in Canadian cities, Mn derived from MMT-containing gasoline is unlikely to represent a significant health risk to Canadians (Egyed & Wood, 1996).

Performance and Environmental Impact of Oxygenated Fuels

Oxygenated fuels, such as alcohols and ethers, have been studied for their potential as environmentally friendly and high-performance gasoline additives. These compounds can enhance the octane number and reduce emissions when used in spark ignition engines. The review discusses the environmental impacts, production methods, and effects on engine performance of oxygenated fuels, indicating their significant potential as alternative fuels (Awad et al., 2018).

properties

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F15I/c10-3(11,1-2-25)5(13,14)7(17,18)6(15,16)4(12,8(19,20)21)9(22,23)24/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQMZHBMFUUHQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F15I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379912 |

Source

|

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18017-20-4 |

Source

|

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-8-iodo-2-(trifluoromethyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

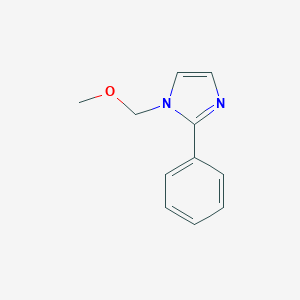

![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)